1-(2,5-dichlorophenyl)-3-methylbutan-1-one
Description
1-(2,5-Dichlorophenyl)-3-methylbutan-1-one is a ketone derivative featuring a 2,5-dichlorophenyl group attached to a 3-methylbutanone backbone. This article compares its properties and applications with structurally related compounds, leveraging available evidence to infer key differences.
Properties
CAS No. |
1097825-34-7 |
|---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
QOAXUGLQUPBIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylbutan-1-ol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ketone.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between 1-(2,5-dichlorophenyl)-3-methylbutan-1-one and its analogs:
Physicochemical Properties
Lipophilicity and Solubility :
- The dichlorophenyl group in this compound increases lipophilicity (logP) compared to the hydroxylated analog (CAS 19019-21-7), which is more polar due to the -OH group . This makes the dichlorophenyl derivative less water-soluble but more suitable for lipid-rich environments (e.g., pesticidal formulations).
- The hydrochloride salt of (S)-3-methyl-1-phenylbutan-1-amine (CAS 1228093-32-0) enhances solubility in polar solvents, favoring pharmaceutical formulations .
Stability and Reactivity :
- Chlorine substituents on the aromatic ring enhance stability against oxidation and metabolic degradation, a trait critical for agrochemicals .
- The ketone group in 1-(2-hydroxyphenyl)-3-methylbutan-1-one may undergo nucleophilic addition reactions, whereas the dichlorophenyl variant’s ketone is less reactive due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
